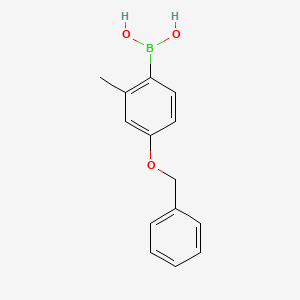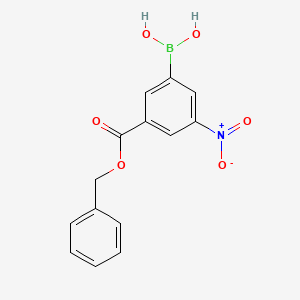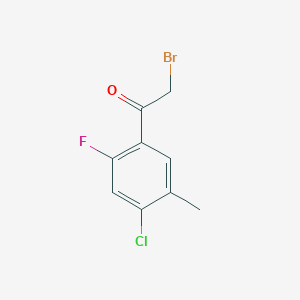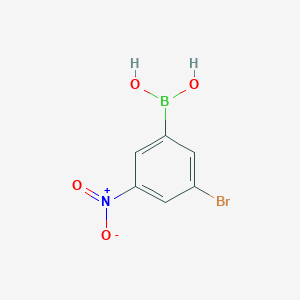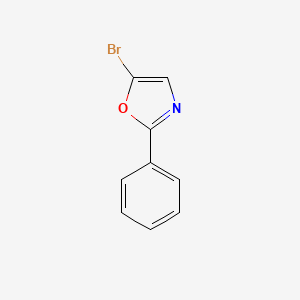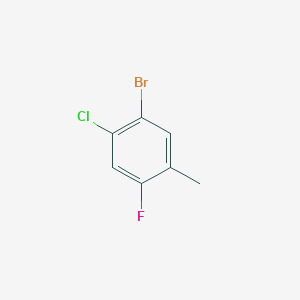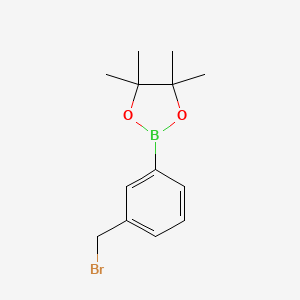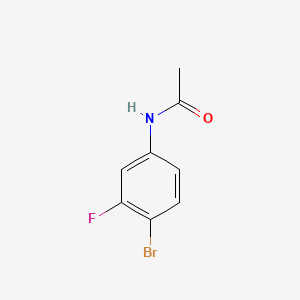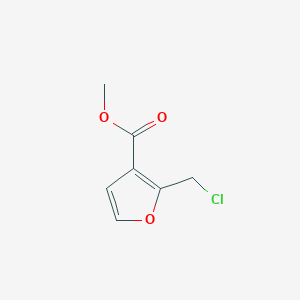
Methyl 2-(chloromethyl)-3-furoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chloromethyl compounds involves various methods. For instance, the synthesis of 2-Chloromethyl-4-methyl-quinazoline derivatives has been reported, where their chemical structures were confirmed by IR, 1H NMR, and MASS . Another study reported a practical and efficient synthesis involving a mild, base-mediated ethanolysis of a tertiary alkyl bromide .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be analyzed using techniques like FT-IR and FT-Raman spectroscopy . These techniques provide information about the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, and Raman scattering activities .Chemical Reactions Analysis
Chloromethyl compounds are used in various chemical reactions. For instance, Chloromethyl methyl ether is used as an alkylating agent and for introducing the methoxymethyl ether (MOM) protecting group . Another study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary. For instance, Chloromethyl methyl ether is a colorless liquid with an irritating odor . It’s also highly flammable .Applications De Recherche Scientifique
Pharmaceutical Synthesis
“Methyl 2-(chloromethyl)-3-furoate” serves as a versatile intermediate in pharmaceutical synthesis. Its chloromethyl group is reactive and can be utilized to introduce various functional groups that are pivotal in drug design. For instance, it can undergo further reactions to form compounds that are useful in the development of new medications, particularly those that require a furan ring as part of their molecular structure .
Polymer Chemistry
In the field of polymer chemistry, this compound can be used to modify the properties of polymers. The chloromethyl group can react with different monomers or polymers, incorporating the furan moiety into the polymer chain. This can result in polymers with altered thermal properties, increased rigidity, or improved solubility in organic solvents .
Agrochemicals
“Methyl 2-(chloromethyl)-3-furoate” can be employed in the synthesis of agrochemicals. Its reactivity allows for the creation of novel compounds with potential use as pesticides or herbicides. The furan ring, in particular, is a common motif in natural products, which are often a source of inspiration for new agrochemicals .
Materials Science
This compound has applications in materials science, particularly in the development of new materials with specific electronic or optical properties. The furan ring can be part of organic semiconductors or materials that exhibit unique light-absorbing characteristics .
Organic Synthesis
“Methyl 2-(chloromethyl)-3-furoate” is a valuable reagent in organic synthesis. It can be used to construct complex molecules, serving as a building block for the synthesis of various organic compounds. Its chloromethyl group is a reactive site that can be transformed into different functional groups, providing a pathway to diverse chemical structures .
Chemical Research
In chemical research, this compound is used as a model to study different chemical reactions. Researchers can explore its reactivity with various nucleophiles or electrophiles, contributing to a better understanding of reaction mechanisms and kinetics .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIBZAQRRDIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365933 | |
| Record name | methyl 2-(chloromethyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-3-furoate | |
CAS RN |
53020-07-8 | |
| Record name | methyl 2-(chloromethyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 2-(chloromethyl)-3-furoate in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones?
A1: Methyl 2-(chloromethyl)-3-furoate serves as a crucial starting material in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. [] The compound reacts with salicylonitriles, replacing the chlorine atom with a cyanophenoxymethyl group. This reaction forms Methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are then subjected to a tandem cyclization reaction using t-BuOK in DMF. This cyclization ultimately leads to the formation of the desired benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



